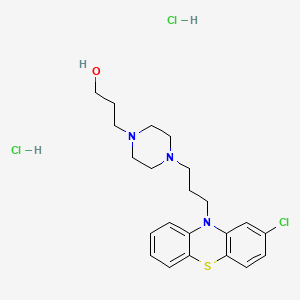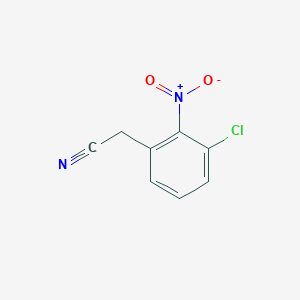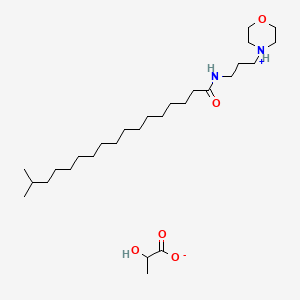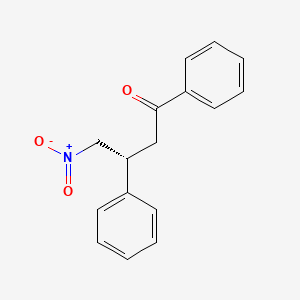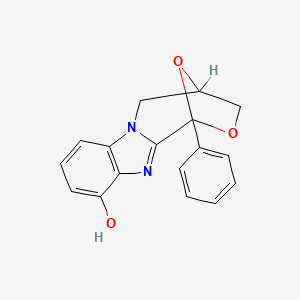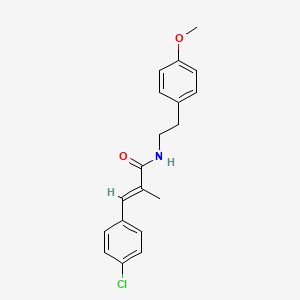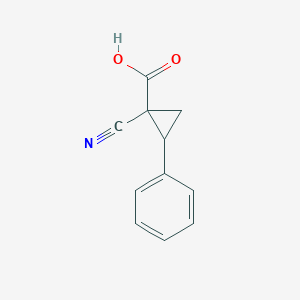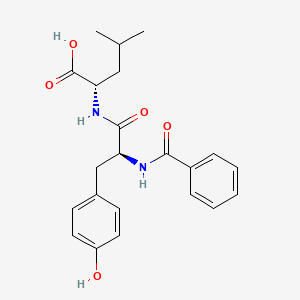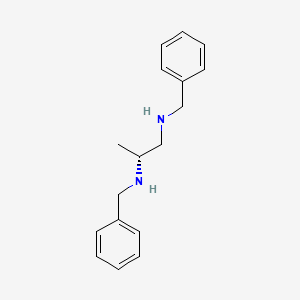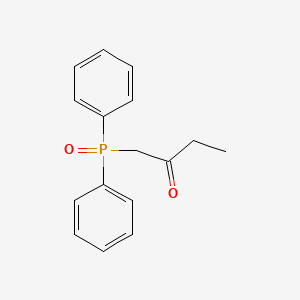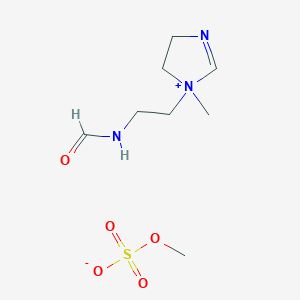![molecular formula C7H11NO B14447240 (2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one CAS No. 73274-51-8](/img/structure/B14447240.png)
(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2-Methyl-1-azabicyclo[320]heptan-7-one is a bicyclic compound that contains a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a starting material that contains both a nitrogen atom and a suitable leaving group. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product using techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The pathways involved can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane:
Sulfur Compounds: Compounds containing sulfur that can form stable structures similar to nitrogen-containing bicyclic compounds.
Uniqueness
(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
73274-51-8 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(2S,5R)-2-methyl-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H11NO/c1-5-2-3-6-4-7(9)8(5)6/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
NPGUIOJPCYFPKK-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2N1C(=O)C2 |
Kanonische SMILES |
CC1CCC2N1C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



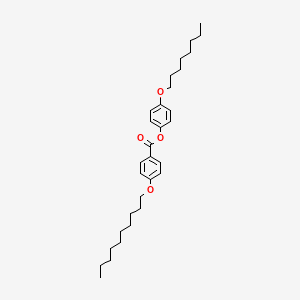
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
